molecular formula C18H20N2O2 B12813021 (3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12813021
M. Wt: 296.4 g/mol
InChI Key: ZTTZUTWPMFQZGI-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with benzyl, methyl, and pyridinyl groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of Substituents: The benzyl, methyl, and pyridinyl groups are introduced through various substitution reactions. For example, benzylation can be performed using benzyl bromide in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridinyl group or other reducible functionalities using agents like lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Benzyl bromide, methyl iodide, pyridine derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets such as receptors or enzymes. The pyrrolidine ring and its substituents can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3S,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct physicochemical properties and biological activities. The presence of the benzyl group, in particular, enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(3S,4R)-1-benzyl-4-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H20N2O2/c1-18(15-8-5-9-19-10-15)13-20(12-16(18)17(21)22)11-14-6-3-2-4-7-14/h2-10,16H,11-13H2,1H3,(H,21,22)/t16-,18-/m0/s1

InChI Key

ZTTZUTWPMFQZGI-WMZOPIPTSA-N

Isomeric SMILES

C[C@]1(CN(C[C@H]1C(=O)O)CC2=CC=CC=C2)C3=CN=CC=C3

Canonical SMILES

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.